7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid
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Overview
Description
7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxybenzyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to obtain various benzofuran compounds with significant biological activities .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has similar structural features and is used in the synthesis of pharmaceutical intermediates.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another related compound with applications in medicinal chemistry.
Uniqueness: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
YZODWTGDUASAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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